Ethane-1,1,1-d3
Description
Significance of Deuterium (B1214612) Labeling in Mechanistic and Fundamental Studies
Deuterium labeling is a powerful technique for elucidating reaction mechanisms and fundamental chemical processes. nih.govacs.org The replacement of a hydrogen atom with a deuterium atom does not alter the electronic structure of a molecule, meaning its fundamental chemical reactivity remains the same. libretexts.org However, the increased mass of deuterium leads to a lower vibrational frequency for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. ajchem-a.comajchem-a.com This difference in vibrational energy, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic studies. libretexts.orgsymeres.com By measuring the change in reaction rate upon isotopic substitution, chemists can determine whether a specific C-H bond is broken in the rate-determining step of a reaction. numberanalytics.comnumberanalytics.com This information is invaluable for mapping out reaction pathways and understanding the transition states involved. libretexts.org
Beyond the KIE, deuterium labeling serves as a tracer to follow the fate of molecules or specific atoms through complex reaction sequences. cymitquimica.com By incorporating deuterium at a specific position, researchers can track its location in the products, providing direct evidence for proposed reaction intermediates and rearrangement processes. This has broad applications, from understanding metabolic pathways in biological systems to unraveling complex organic reaction mechanisms. nih.govsymeres.com
Role of Isotopic Substitution in Elucidating Molecular Reactivity and Properties
Isotopic substitution, particularly with deuterium, offers a unique lens through which to view and understand molecular reactivity and properties. The change in mass upon replacing hydrogen with deuterium affects not only reaction rates but also various physical properties of a molecule. ajchem-a.com These changes, though often small, can be precisely measured and provide a wealth of information.
The substitution of hydrogen with deuterium can influence a molecule's boiling point, density, and vapor pressure. ontosight.ai Spectroscopic techniques are particularly sensitive to isotopic substitution. In infrared (IR) spectroscopy, the C-D bond exhibits a characteristic stretching frequency at a lower wavenumber than the corresponding C-H bond, providing a clear spectroscopic marker. ajchem-a.com Similarly, in nuclear magnetic resonance (NMR) spectroscopy, deuterium has a different magnetic moment and spin than hydrogen, leading to distinct signals and coupling patterns that can be used to determine the position and extent of deuteration. arkat-usa.org
Furthermore, isotopic substitution can impact the stability of certain molecular conformations and the dynamics of molecular motion. For instance, the torsional barrier height in ethane (B1197151) is slightly modified upon deuteration. By studying these subtle changes, researchers can gain a more refined understanding of the forces that govern molecular structure and behavior.
Scope and Rationale for Focused Investigation of Ethane-1,1,1-d3
This compound, a specifically labeled isotopologue of ethane, serves as an ideal model system for investigating the principles of deuterium labeling and isotopic substitution. Its simple, well-defined structure, with one methyl group fully deuterated and the other remaining as a standard methyl group, provides a clear and unambiguous platform for studying the effects of isotopic placement.
This specific deuteration pattern makes this compound a valuable tool for a variety of research applications. It is widely used as a tracer in studies of chemical reaction mechanisms and kinetics. The distinct spectroscopic signatures of the -CH3 and -CD3 groups allow for detailed tracking of reaction pathways and intermediates. The presence of three deuterium atoms on a single carbon also leads to a significant kinetic isotope effect in reactions involving the cleavage of a C-D bond, aiding in the detailed examination of reaction dynamics.
The focused investigation of this compound allows for a deep dive into the fundamental consequences of isotopic substitution. By examining its synthesis, properties, and applications, we can illustrate the broader principles of how deuterated compounds are utilized to advance our understanding of chemistry.
Chemical Profile of this compound
This compound, with the chemical formula C₂H₃D₃, is a deuterated isotopologue of ethane. Its structure consists of a single bond connecting a methyl group (-CH₃) and a trideuteromethyl group (-CD₃).
Physical and Chemical Properties
The introduction of three deuterium atoms in place of hydrogen atoms on one of the carbon atoms results in a slightly higher molecular weight compared to its non-deuterated counterpart, ethane.
| Property | Value |
| Molecular Formula | C₂H₃D₃ |
| Molecular Weight | 33.08 g/mol |
| CAS Number | 2031-95-0 |
| InChI Key | OTMSDBZUPAUEDD-FIBGUPNXSA-N |
Note: Data sourced from various chemical suppliers and databases.
The ionization energy of this compound has been measured to be in the range of 11.5 ± 0.1 to 11.78 ± 0.03 electron volts, which is consistent with the electronic structure of ethane derivatives. Isotopic substitution has a minimal effect on ionization energies due to the similar electronic environments of hydrogen and deuterium.
Spectroscopic Data
The vibrational spectrum of this compound is a key characteristic that distinguishes it from ethane. The asymmetric isotopic substitution reduces the molecule's symmetry, which is reflected in its spectroscopic features. Near-infrared spectroscopic studies have identified distinct band centers, with some perpendicular bands showing sufficient resolution for detailed rotational analysis. Raman spectroscopy has also been employed to study the fundamentals of its vibrational modes. cdnsciencepub.com
Synthesis and Manufacturing
The synthesis of this compound with high isotopic purity is crucial for its applications in research. Several methods have been developed to achieve this.
One common method involves the dehalogenation of 1,1,1-trichloroethane (B11378) with zinc dust in the presence of deuterium oxide (D₂O). cdnsciencepub.com This reaction provides a good yield of this compound with high isotopic purity. cdnsciencepub.com
Another synthetic route is the hydrogenation of deuterated ethylene (B1197577). Additionally, the use of deuterated reducing agents to convert suitable precursors can also yield the desired compound. The purity of the final product is typically verified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the level of deuterium incorporation.
Applications in Scientific Research
The unique properties of this compound make it a valuable tool in various areas of scientific research.
Tracer Studies in Reaction Mechanisms
One of the primary applications of this compound is as a tracer in chemical reactions. Its isotopic labeling allows researchers to follow the path of the ethane molecule or its fragments through a reaction sequence. For example, in studies of hydrocarbon degradation, this compound can be introduced into a system, and the distribution of deuterium in the products can be analyzed to understand the reaction mechanism.
Kinetic Isotope Effect (KIE) Studies
The significant difference in mass between hydrogen and deuterium leads to a pronounced kinetic isotope effect (KIE) when a C-D bond is broken in the rate-determining step of a reaction. this compound is an excellent substrate for such studies. By comparing the reaction rate of this compound with that of non-deuterated ethane, researchers can gain insight into the transition state of the reaction and determine the extent to which C-H bond cleavage is involved.
Environmental and Biological Research
In environmental science, this compound has been used to investigate the degradation pathways of chlorinated hydrocarbons. By reacting it with zero-valent metals, researchers can simulate environmental remediation processes and analyze the byproducts to understand the underlying chemical transformations. In biological research, this compound can be used to study metabolic pathways involving ethane, helping to elucidate how ethane is processed in biological systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trideuterioethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6/c1-2/h1-2H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMSDBZUPAUEDD-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174200 | |
| Record name | Ethane-1,1,1-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
33.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031-95-0 | |
| Record name | Ethane-1,1,1-d3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2031-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane-1,1,1-d3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002031950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane-1,1,1-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Site Specific Deuteration of Ethane 1,1,1 D3
Regioselective Synthesis Strategies for Ethane-1,1,1-d3.researchgate.netlgcstandards.com
Regioselectivity, the control of where a chemical reaction occurs on a molecule, is paramount in the synthesis of specifically labeled isotopic compounds like this compound. wikipedia.orgacs.org The primary challenge lies in directing the deuterium (B1214612) incorporation exclusively to one of the two methyl groups in the ethane (B1197151) molecule.
Dehalogenation Approaches with Deuterium Oxide and Metal Reductants.lgcstandards.com
A highly effective and widely employed method for the synthesis of this compound involves the dehalogenation of a suitable precursor, 1,1,1-trichloroethane (B11378), using a metal reductant in the presence of deuterium oxide (D₂O). cdnsciencepub.com This approach offers excellent yields and high isotopic purity. researchgate.netcdnsciencepub.com
The reaction proceeds by reacting 1,1,1-trichloroethane with zinc dust while adding D₂O dropwise. cdnsciencepub.com The zinc metal acts as the reducing agent, facilitating the cleavage of the carbon-chlorine bonds, while D₂O serves as the deuterium source, providing the deuterium atoms that replace the halogens. This method has been shown to produce this compound with an isotopic purity of over 90 mol. %. cdnsciencepub.com The use of D₂O as the deuterium source is advantageous due to its relative low cost compared to other deuterating agents. acs.org
Dehalogenation Reaction Parameters
| Parameter | Value | Reference |
|---|---|---|
| Precursor | 1,1,1-trichloroethane | cdnsciencepub.com |
| Reductant | Zinc dust | cdnsciencepub.com |
| Deuterium Source | Deuterium Oxide (D₂O) | cdnsciencepub.com |
| Isotopic Purity | >90 mol. % | cdnsciencepub.com |
| Yield | Excellent | researchgate.netcdnsciencepub.com |
Earlier attempts at dehalogenation using reagents like lithium aluminum deuteride (B1239839) resulted in significantly lower isotopic purity (≤40%) due to contamination from protium (B1232500) (the common isotope of hydrogen). The zinc/D₂O method, however, has proven to be scalable and applicable to other alkyl halides, with yields for similar deuterated compounds exceeding 90%.
Electrochemical Synthesis Pathways for Deuterated Ethanes.wikipedia.org
Electrochemical methods offer an alternative pathway for the synthesis of deuterated compounds, often proceeding under mild conditions and avoiding the need for chemical reductants. acs.orgacs.org While specific examples for the direct electrochemical synthesis of this compound are not extensively detailed in the provided context, the principles of electrochemical reduction can be applied.
In a general sense, electrochemical synthesis involves the use of an electric current to drive a non-spontaneous chemical reaction. whiterose.ac.uk For the synthesis of deuterated ethanes, this could involve the electrochemical reduction of a halogenated precursor at a cathode in a deuterated solvent or with a deuterium-donating electrolyte. A recent study demonstrated the electrochemical reduction of CO₂ to ethane, highlighting the potential of electrochemistry for C-C bond formation and, by extension, the synthesis of more complex deuterated molecules. pnas.org The efficiency of such processes is influenced by factors like electrode material, solvent, and electrolyte composition.
Catalytic Hydrogen-Deuterium Exchange Reactions.guidechem.combenchchem.comcymitquimica.combiorxiv.org
Catalytic hydrogen-deuterium (H-D) exchange reactions represent another important strategy for deuterium incorporation. mdpi.com These reactions typically involve the use of a metal catalyst to facilitate the exchange of hydrogen atoms in a molecule with deuterium atoms from a deuterium source, such as D₂ gas or D₂O. researchgate.net
For the synthesis of this compound, this would involve a catalyst that selectively activates the C-H bonds on one methyl group of an ethane-related molecule, allowing for their replacement with deuterium. The choice of catalyst is crucial for achieving high regioselectivity and efficiency. mdpi.comresearchgate.net While the provided search results discuss H-D exchange in various contexts, including for the preparation of deuterated hydrocarbons and in the analysis of proteins, specific catalysts and conditions optimized for the regioselective synthesis of this compound are not explicitly detailed. biorxiv.orgresearchgate.netresearchgate.netnih.gov However, the general principle involves the use of catalysts like platinum, palladium, or rhodium on a support material such as carbon. researchgate.net
Precursor Chemistry and Stereochemical Considerations in Deuterium Incorporation.lgcstandards.comwikipedia.org
The choice of precursor is a critical factor that dictates the success and regioselectivity of the synthesis of this compound. The precursor must possess a reactive site that allows for the specific introduction of three deuterium atoms onto a single carbon.
For the dehalogenation approach, 1,1,1-trichloroethane is the ideal precursor. cdnsciencepub.com The three chlorine atoms on one carbon atom provide the specific reaction sites for replacement by deuterium. The industrial availability of 1,1,1-trichloroethane, typically produced by the chlorination of 1,1-dichloroethane (B41102), ensures a reliable supply for this synthesis. Another potential precursor mentioned is 2-iodo-ethane-1,1,1-d3, which could be used in nucleophilic substitution reactions. cymitquimica.com
Stereochemical considerations become particularly important when the deuteration process creates a new stereocenter or when the precursor itself is chiral. polimi.it In the case of synthesizing this compound from the achiral precursor 1,1,1-trichloroethane, the product itself is achiral, and thus stereochemical outcomes of the reaction are not a primary concern. However, understanding the stereochemistry of related reactions, such as the reduction of substituted alkenes, can provide valuable insights into the mechanisms of deuterium incorporation. polimi.it
Optimization of Deuterium Exchange Efficiency and Isotopic Purity.researchgate.netlgcstandards.com
Achieving high isotopic purity is a key objective in the synthesis of deuterated compounds. This requires optimizing the reaction conditions to maximize the incorporation of deuterium and minimize the presence of partially deuterated or non-deuterated species.
In the context of the dehalogenation of 1,1,1-trichloroethane with zinc and D₂O, several factors can be optimized. The purity of the D₂O is critical; using D₂O with high isotopic enrichment (e.g., 99.6%) directly contributes to the high isotopic purity of the final product. cdnsciencepub.com The reaction time and temperature can also be adjusted. For instance, in acid-catalyzed deuterium exchange reactions, prolonged reaction times or elevated temperatures can increase deuteration levels, though this also carries the risk of side reactions.
Purification of the final product is another essential step for enhancing isotopic purity. Techniques such as fractional distillation or chromatography are commonly used to separate the desired deuterated compound from any remaining starting materials, byproducts, or isotopologues with lower deuterium content. The isotopic purity of the final this compound product is typically verified using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Factors Influencing Isotopic Purity
| Factor | Influence on Purity | Optimization Strategy | Reference |
|---|---|---|---|
| Purity of Deuterium Source | Direct correlation | Use highly enriched D₂O | cdnsciencepub.com |
| Reaction Time | Can increase deuteration | Balance with potential side reactions | |
| Temperature | Can increase deuteration | Balance with potential side reactions | |
| Purification Method | Removes impurities | Fractional distillation, chromatography | |
| Analytical Verification | Confirms purity | Mass Spectrometry, NMR |
Advanced Spectroscopic Characterization and Molecular Structure Elucidation of Ethane 1,1,1 D3
High-Resolution Vibrational Spectroscopy (IR and Raman)
High-resolution infrared (IR) and Raman spectroscopy are essential techniques for probing the vibrational energy levels of molecules. For ethane-1,1,1-d3, these methods reveal the consequences of isotopic substitution on the molecule's vibrational framework and rotational properties.
The introduction of three deuterium (B1214612) atoms on one of the methyl groups in this compound results in predictable shifts in its vibrational frequencies compared to unsubstituted ethane (B1197151) (C₂H₆). Due to the increased mass of deuterium, the vibrational modes involving the C-D bonds occur at lower frequencies than the corresponding C-H vibrations. This phenomenon, known as an isotopic shift, is a fundamental consequence of the principles of vibrational spectroscopy.
In a study utilizing Raman spectroscopy with a spectral resolution of approximately 0.3 cm⁻¹, several fundamental vibrational modes of this compound were observed. cdnsciencepub.com These included the non-degenerate ν₁, ν₃, and the doubly degenerate ν₇ and ν₁₁ fundamentals. cdnsciencepub.com The analysis of these bands provides direct insight into the molecule's vibrational structure. The isotopic shifts are not uniform across all modes but are most pronounced for those with significant atomic displacements of the substituted atoms. For instance, C-D stretching vibrations are found at significantly lower wavenumbers compared to C-H stretches. This allows for clear differentiation and assignment of vibrational bands associated with the -CH₃ and -CD₃ groups.
The table below presents a comparison of some fundamental vibrational modes for ethane and their corresponding shifts in deuterated species.
| Vibrational Mode | Ethane (C₂H₆) Wavenumber (cm⁻¹) | This compound (CH₃CD₃) Wavenumber (cm⁻¹) | Description |
| ν₁ | 2954 harvard.edu | Lower frequency expected | Symmetric C-H stretch |
| ν₃ (C-C stretch) | 995 harvard.edu | ~993-1007 | Carbon-carbon stretch |
| ν₇ | 2896 harvard.edu | Lower frequency expected | Asymmetric C-H stretch |
| ν₁₁ | 2969 harvard.edu | Lower frequency expected | Asymmetric C-H stretch |
Note: The exact wavenumbers for all modes of this compound require specific experimental data which can vary slightly based on conditions.
The vibrational spectra of this compound are not simply described by the harmonic oscillator model. Anharmonicity, the deviation of a molecular potential energy surface from a perfect parabolic shape, introduces additional complexity and information. These effects manifest as overtones and combination bands at frequencies that are not exact multiples of the fundamental frequencies and can influence the precise positions of the fundamental bands themselves.
Furthermore, high-resolution spectroscopy of the gas phase reveals rotational fine structure superimposed on the vibrational transitions. The analysis of this fine structure is particularly valuable. For this compound, the rotational structure of the ν₃ and ν₇ bands has been analyzed to yield precise values for the rotational constants A₀ and B₀. cdnsciencepub.com
From the Raman spectrum, the following rotational constants were determined:
B₀ = 0.5491 ± 0.0003 cm⁻¹
A₀ = 1.780₉ ± 0.001₆ cm⁻¹ cdnsciencepub.com
These constants, which are inversely related to the moments of inertia, are consistent with those obtained for ethane (C₂H₆) and fully deuterated ethane (C₂D₆), confirming that isotopic substitution primarily affects the mass distribution without significantly altering the equilibrium bond lengths and angles. cdnsciencepub.com The detailed analysis of this rotational fine structure provides a rigorous test for theoretical models of the molecule's geometry and potential energy surface.
Analysis of Fundamental Vibrational Modes and Isotopic Shifts
Nuclear Magnetic Resonance (NMR) Studies of Deuterium Coupling and Relaxation Phenomena
NMR spectroscopy is a powerful technique for elucidating molecular structure and dynamics in the liquid and solid states. In the case of this compound, the presence of deuterium (²H), a quadrupolar nucleus (spin I=1), alongside protons (¹H) and carbon-13 (¹³C), gives rise to a rich set of NMR phenomena.
Deuterium NMR (²H NMR) directly probes the deuterated sites in a molecule. While it has a similar chemical shift range to proton NMR, the signals are typically broader due to quadrupolar interactions. huji.ac.ilwikipedia.org The deuterium nucleus possesses a nuclear quadrupole moment, which interacts with the electric field gradient (EFG) at the nucleus. ubc.ca This interaction, known as the quadrupolar coupling, is a sensitive probe of the local electronic environment and molecular orientation. nanoqam.ca
In solid-state ²H NMR, the quadrupolar interaction is often the dominant force, leading to characteristic spectral line shapes that depend on the orientation of the C-D bond relative to the external magnetic field. nih.gov The magnitude of this interaction is described by the quadrupolar coupling constant (QCC), which for a C-D bond is typically around 170-300 kHz. nih.gov While often challenging to measure in isotropic solution due to rapid molecular tumbling that averages the interaction, its effects can still be observed through line broadening. The relatively small quadrupole moment of deuterium makes it a useful nucleus for studying molecular dynamics. wikipedia.orgnanoqam.ca
Chemical shift anisotropy (CSA) is another important interaction in solid-state NMR. It arises because the magnetic shielding at a nucleus is generally anisotropic (orientation-dependent). However, for deuterium, the spectral features are typically dominated by the much larger quadrupolar interaction.
In the ¹H NMR spectrum of this compound, the protons are on the adjacent carbon to the deuterated methyl group. The substitution of hydrogen with deuterium induces small but measurable changes in the chemical shifts of nearby protons, an effect known as a secondary isotope shift. huji.ac.il Typically, substitution with a heavier isotope leads to increased shielding, causing the NMR signal to shift to a lower frequency (upfield). stemwomen.org This shift is denoted as ⁿΔX(H/L), where 'n' is the number of bonds separating the observed nucleus (X) from the site of isotopic substitution, and H and L represent the heavy and light isotopes, respectively. huji.ac.il For the protons in the -CH₃ group of this compound, a three-bond isotope effect (³ΔH(D/H)) would be observed relative to the protons in undeuterated ethane. These shifts are generally small, often on the order of parts per billion (ppb). stemwomen.org
Deuterium substitution also affects the spin-spin coupling constants. The ¹H-¹H coupling (³JHH) observed in ethane is altered. In this compound, the protons of the methyl group are coupled to the three deuterium nuclei on the adjacent carbon. Since the spin of deuterium is I=1, the coupling of a proton to one deuterium results in a 1:1:1 triplet. In the -CD₃ group, the proton signal would be split into a multiplet due to coupling with the three equivalent deuterium atoms. The magnitude of the proton-deuterium coupling constant (JHD) is related to the corresponding proton-proton coupling constant (JHH) by the ratio of their gyromagnetic ratios (γD/γH ≈ 0.15). This results in significantly smaller coupling constants involving deuterium. huji.ac.il
In the ¹³C NMR spectrum of this compound, two distinct carbon signals are expected, one for the carbon of the -CH₃ group and one for the deuterated carbon (-CD₃).
Isotope Shifts: The carbon atom directly bonded to deuterium (C-1) will exhibit a significant one-bond isotope shift (¹ΔC(D/H)) to a lower frequency compared to the carbon in undeuterated ethane. huji.ac.il One-bond isotope shifts from deuterium substitution are typically between 0.2 and 1.5 ppm. huji.ac.il The carbon of the adjacent -CH₃ group (C-2) will show a smaller two-bond isotope shift (²ΔC(D/H)), also typically upfield, with a magnitude around 0.1 ppm. huji.ac.il
Coupling: In a proton-decoupled ¹³C NMR spectrum, the signal for the -CD₃ carbon will be split into a multiplet due to one-bond coupling with the three deuterium atoms (¹JCD). Given that the spin of deuterium is 1, the signal for the -CD₃ carbon appears as a multiplet, often a 1:3:6:7:6:3:1 septet, with the splitting determined by ¹JCD. The signal for the -CH₃ carbon will also be affected by two-bond coupling to the three deuterium atoms (²JCD), which would further split the signal, although this coupling is typically smaller.
The following table summarizes the expected effects in the ¹³C NMR spectrum of this compound.
| Carbon Atom | Expected Isotope Shift | Expected C-D Coupling |
| -CD₃ | ¹ΔC(D/H) (upfield shift) | ¹JCD (causes splitting into a multiplet) |
| -CH₃ | ²ΔC(D/H) (smaller upfield shift) | ²JCD (smaller coupling, further splitting) |
These detailed spectroscopic data from IR, Raman, and multi-nuclear NMR provide a comprehensive picture of the molecular structure, vibrational dynamics, and electronic environment of this compound, highlighting the profound impact of isotopic substitution.
Proton NMR (¹H NMR) Isotope Effects on Chemical Shifts and Coupling Constants
Mass Spectrometry for Isotopic Purity and Fragmentation Pathway Analysis
Mass spectrometry (MS) serves as a critical analytical tool for the characterization of this compound. This technique is instrumental not only in confirming the molecular weight and assessing the isotopic enrichment of the compound but also in providing profound insights into its gas-phase ion chemistry. When subjected to ionization, typically by electron impact (EI), the this compound molecule forms a molecular ion ([CH₃CD₃]⁺˙) that can subsequently undergo a series of fragmentation reactions. The analysis of the resulting mass spectrum allows for the detailed examination of isotopic distribution and the complex rearrangements that occur within the ion, such as deuterium scrambling.
Determination of Isotopic Abundance and Distribution
The primary application of mass spectrometry in the context of isotopically labeled compounds like this compound is the verification of its isotopic purity and the distribution of the deuterium labels. The molecular weight of this compound is 33.09 g/mol , which is distinctly different from unlabeled ethane (C₂H₆, ~30.07 g/mol ). In a mass spectrum, the molecular ion peak (M⁺˙) for this compound is expected at a mass-to-charge ratio (m/z) of 33.
The isotopic abundance is determined by analyzing the relative intensities of the molecular ion peak and peaks corresponding to other isotopologues. For instance, commercially available this compound often has a stated isotopic purity of over 98%. cdnsciencepub.com This means that the main species in the sample is C₂H₃D₃, but minor amounts of other deuterated (e.g., C₂H₄D₂, C₂H₂D₄) or non-deuterated (C₂H₆) species may be present. nih.gov
High-resolution mass spectrometry can be employed to differentiate between ions of the same nominal mass, further refining the purity assessment. nih.gov By comparing the observed isotopic distribution pattern with the theoretically calculated pattern for a given level of enrichment, a precise quantification of the isotopic purity can be achieved. almacgroup.com
The following table summarizes the expected molecular ion peaks for this compound and its common isotopologues.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (M⁺˙) m/z |
| Ethane | C₂H₆ | 30.07 | 30 |
| Ethane-d₁ | C₂H₅D | 31.08 | 31 |
| Ethane-d₂ | C₂H₄D₂ | 32.08 | 32 |
| Ethane-1,1,1-d₃ | CH₃CD₃ | 33.09 | 33 |
| Ethane-d₄ | C₂H₂D₄ | 34.10 | 34 |
| Ethane-d₅ | C₂HD₅ | 35.10 | 35 |
| Ethane-d₆ | C₂D₆ | 36.11 | 36 |
This is an interactive data table. Users can sort and filter the information as needed.
Investigation of Deuterium Scrambling During Fragmentation Processes
The fragmentation pattern of this compound provides significant evidence for the occurrence of hydrogen and deuterium (H/D) scrambling in the gas-phase cation prior to dissociation. cdnsciencepub.comcdnsciencepub.com Scrambling refers to the intramolecular migration of hydrogen and deuterium atoms, leading to an isotopic distribution in the fragment ions that is different from what would be expected from a simple cleavage of the original molecular structure.
Studies on the fragmentation of CH₃CD₃ have shown that the formation of certain ions can only be explained by such rearrangement processes. cdnsciencepub.com For example, upon ionization, the C-C bond can rupture to form methyl cations. Without scrambling, one would expect to see only [CH₃]⁺ (m/z 15) and [CD₃]⁺ (m/z 18) ions. However, the mass spectra also show the presence of [CH₂D]⁺ (m/z 16) and [CHD₂]⁺ (m/z 17) ions. cdnsciencepub.com The appearance of these mixed-isotope methyl fragments is a clear indicator that H and D atoms have been exchanged between the two carbon atoms in the parent ion before fragmentation occurred. cdnsciencepub.comcdnsciencepub.com
Similarly, the formation of ethylidene-type ions ([C₂X₄]⁺˙, where X is H or D) from the loss of a hydrogen molecule (H₂, HD, or D₂) also shows evidence of scrambling. Amenomiya and Pottie (1968) found that at least two processes contribute to the formation of [C₂X₄]⁺˙ ions from deuterated ethanes. cdnsciencepub.com The analysis of the relative intensities of ions such as [C₂H₂D₂]⁺˙ (m/z 30), [C₂HD₃]⁺˙ (m/z 31), and [C₂H₃D]⁺˙ (m/z 29) from CH₃CD₃ provides quantitative data on the extent of this scrambling. cdnsciencepub.com It has been noted that the degree of scrambling can be dependent on the internal energy of the molecular ion, which is influenced by the energy of the ionizing electrons. cdnsciencepub.com
The table below details key fragment ions observed in the mass spectrum of this compound and what their presence implies about deuterium scrambling.
| Observed Fragment Ion | Mass-to-Charge Ratio (m/z) | Inferred Neutral Loss | Implication for Scrambling |
| [C₂H₂D₃]⁺ | 32 | H | Expected from simple C-H bond cleavage. |
| [C₂H₃D₂]⁺ | 31 | D | Requires H/D scrambling before dissociation. |
| [C₂H₃D]⁺˙ | 29 | D₂ | Requires H/D scrambling to form a D₂ molecule. |
| [CD₃]⁺ | 18 | •CH₃ | Expected from simple C-C bond cleavage. |
| [CHD₂]⁺ | 17 | •CH₂D | Requires H/D scrambling before C-C bond cleavage. |
| [CH₂D]⁺ | 16 | •CHD₂ | Requires H/D scrambling before C-C bond cleavage. |
| [CH₃]⁺ | 15 | •CD₃ | Expected from simple C-C bond cleavage. |
This is an interactive data table. Users can sort and filter the information as needed.
The study of these fragmentation pathways and the extent of isotopic scrambling is crucial for fundamental research in gas-phase ion chemistry and provides a deeper understanding of reaction dynamics on a molecular level. nih.govcdnsciencepub.com
Computational and Theoretical Chemistry of Ethane 1,1,1 D3
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Ethane-1,1,1-d3. These calculations provide a molecular-level picture of its structure and energy.
DFT methods, often incorporating dispersion corrections like D3, are particularly effective for optimizing geometries and are considered a reliable and cost-effective approach. google.commdpi.com For more accurate geometries, especially for smaller systems, higher-level ab initio methods such as Møller–Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) can be employed. rsc.org Structural optimization using these methods involves finding the minimum energy conformation of the molecule, which for this compound, like ethane (B1197151), is the staggered conformation. britannica.com
Table 1: Comparison of Theoretical Approaches for Structural Optimization
| Method | Description | Strengths | Considerations |
|---|---|---|---|
| DFT (e.g., B3LYP, PBE) | Uses electron density to calculate the energy of the system. Often paired with dispersion corrections (e.g., D3). reading.ac.ukacs.orgtandfonline.com | Favorable cost-to-accuracy ratio, suitable for a wide range of systems. google.commdpi.com | The choice of functional can impact accuracy. tandfonline.com |
| MP2 | An ab initio method that includes electron correlation. | A robust method, particularly for organic molecules. google.com | More computationally expensive than DFT. rsc.org |
| CCSD(T) | A high-level ab initio method considered the "gold standard" for accuracy in quantum chemistry. | Provides highly accurate energies and geometries. acs.org | Computationally very demanding, typically limited to smaller systems. hu-berlin.de |
Conformational analysis of this compound involves studying the energetics of rotation around the carbon-carbon single bond. The potential energy surface (PES) describes the energy of the molecule as a function of this rotation. The most stable conformation is the staggered form, where the hydrogen and deuterium (B1214612) atoms on adjacent carbons are as far apart as possible. britannica.comlibretexts.org The least stable is the eclipsed conformation, where they are aligned, leading to torsional strain. libretexts.orgpressbooks.pub
The energy barrier to rotation in ethane is approximately 3 kcal/mol (12 kJ/mol). libretexts.orgpressbooks.pub In this compound, this rotational barrier is slightly modified due to the isotopic substitution. Computational studies have shown that the rotational barrier can vary depending on the specific deuteration pattern. The study of the PES provides a detailed understanding of the molecule's flexibility and the relative populations of its different conformations. britannica.com
Ab Initio and Density Functional Theory (DFT) Approaches for Structural Optimization
Molecular Dynamics Simulations for Vibrational and Rotational Dynamics
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their vibrational and rotational motions. ucl.ac.uk By solving Newton's equations of motion for the atoms in the system, MD simulations provide a dynamic picture of how this compound behaves over time. ru.nlrsc.org
These simulations can be used to investigate energy relaxation pathways. For instance, studies on ethane in a bath gas have used MD to calculate rotational and vibrational energy relaxation rates. nih.gov For this compound, MD simulations can elucidate how the isotopic substitution affects the coupling between different vibrational modes and the transfer of energy between rotational and vibrational degrees of freedom. Ab initio molecular dynamics, which calculates the forces from electronic structure theory at each time step, offers a particularly powerful approach for studying the dynamics of such systems. researchgate.net
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A crucial application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental measurements to validate the theoretical models. mdpi.com For this compound, quantum chemical calculations can predict rotational constants and vibrational frequencies.
The asymmetric isotopic substitution in this compound makes its vibrational spectrum distinct. Theoretical calculations can predict the frequencies of fundamental vibrations, overtones, and combination bands. For example, the nondegenerate ν1 and ν3 fundamentals, as well as the doubly degenerate ν7 and ν11 fundamental vibrations, have been identified through Raman spectroscopy and can be calculated computationally. High-resolution spectroscopic analysis has provided ground-state rotational constants (B₀ and A₀), which show excellent agreement with values predicted from theoretical structural models. This agreement between calculated and experimental spectroscopic data confirms the accuracy of the computational methods used.
Table 2: Experimental and Theoretical Spectroscopic Data for this compound
| Spectroscopic Parameter | Experimental Value (cm⁻¹) | Computational Prediction |
|---|---|---|
| Rotational Constant (B₀) | 0.5491 ± 0.0003 | Consistent with theoretical models |
| Rotational Constant (A₀) | 1.7809 ± 0.0016 | Consistent with theoretical models |
| ν₅ + ν₇ Band Center | 5065.9 | Can be calculated via vibrational analysis |
| 2ν₇ Band Center | 5945.5 | Can be calculated via vibrational analysis |
Theoretical Insights into Isotope Effects on Molecular Properties and Reactivity
Theoretical calculations provide significant insights into kinetic isotope effects (KIEs), where the rate of a chemical reaction changes upon isotopic substitution. The substitution of hydrogen with deuterium in this compound leads to a lower zero-point vibrational energy for C-D bonds compared to C-H bonds. This difference in zero-point energy is a primary contributor to the KIE. numberanalytics.com
Theoretical models can be used to calculate the rate coefficients and KIEs for reactions involving this compound. For example, in reactions where a C-H or C-D bond is broken in the rate-determining step, a primary KIE is observed. The magnitude of this effect can be predicted using transition state theory combined with quantum chemical calculations of the reactants and the transition state structure. numberanalytics.com These theoretical predictions help to elucidate reaction mechanisms by providing a detailed understanding of how isotopic substitution influences the potential energy surface and reaction dynamics.
Kinetic and Mechanistic Investigations Using Ethane 1,1,1 D3 As a Probe
Applications in Kinetic Isotope Effect (KIE) Studies
The substitution of hydrogen with deuterium (B1214612) in ethane-1,1,1-d3 significantly impacts its vibrational frequencies and bond strengths, leading to observable differences in reaction rates compared to its non-deuterated counterpart, ethane (B1197151). This makes it an ideal substrate for kinetic isotope effect (KIE) studies, which provide invaluable insights into reaction mechanisms. The KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD). snnu.edu.cn
Kinetic isotope effects are categorized as primary or secondary, depending on whether the isotopically substituted bond is broken during the rate-determining step of the reaction. princeton.edu
Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when a bond to the isotopically labeled atom is cleaved in the rate-determining step. princeton.edu For reactions involving the breaking of a C-D bond in this compound, the rate is typically slower than the cleavage of a C-H bond in ethane. This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond. The magnitude of the primary KIE (kH/kD) is generally greater than 1 and can be as high as 7 at room temperature for some reactions. princeton.edu For instance, studies on the reaction of methyl radicals with ethane have utilized this compound to investigate these effects. globalauthorid.comacs.org
Secondary Kinetic Isotope Effect (SKIE): A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. princeton.edu These effects are typically smaller than primary KIEs, with kH/kD values often close to 1. snnu.edu.cn They can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). snnu.edu.cn Secondary KIEs in this compound can provide information about changes in hybridization or steric environment at the labeled carbon atom during the reaction. For example, a change from sp3 to sp2 hybridization at the CD3-bearing carbon would result in a normal secondary KIE. princeton.edu Studies on nucleophilic substitution reactions have employed deuterated compounds like 1,1,1-d3-2-bromooctane to measure these smaller effects. cdnsciencepub.com
The following table provides a general comparison of primary and secondary kinetic isotope effects.
| KIE Type | Bond to Isotope | Typical kH/kD Magnitude | Mechanistic Information |
| Primary | Broken in rate-determining step | > 1 (often 2-7) | Indicates direct involvement of the bond in the slowest step. |
| Secondary | Not broken in rate-determining step | Close to 1 (e.g., 0.8-1.4) | Reveals changes in hybridization or steric environment at the labeled position. |
Transition state theory (TST) provides a framework for understanding and interpreting the magnitudes of kinetic isotope effects. wikipedia.orgscience.gov TST posits that reactants are in a quasi-equilibrium with a high-energy species called the activated complex or transition state, which then proceeds to form products. wikipedia.org The KIE is determined by the differences in the zero-point energies (ZPE) between the reactants and the transition state for the isotopically substituted molecules. princeton.edu
The magnitude of the primary KIE is sensitive to the structure of the transition state. princeton.edu According to the Westheimer model, a maximum KIE is expected for a symmetric transition state where the hydrogen (or deuterium) is halfway between the donor and acceptor atoms. princeton.edu In this scenario, the vibrational mode corresponding to the bond being broken becomes a translational motion along the reaction coordinate, and its contribution to the ZPE disappears in the transition state. princeton.edu For asymmetric transition states (either "early" or "late"), the KIE is expected to be smaller. princeton.edu Therefore, by measuring the KIE for a reaction involving this compound, researchers can infer the nature of the transition state. princeton.edu Theoretical calculations, often employing methods like density functional theory (DFT), are frequently used in conjunction with experimental KIE data to refine the understanding of transition state structures. chemrxiv.orgresearchgate.net
Primary and Secondary Kinetic Isotope Effects on Reaction Rates
Elucidation of Radical Reaction Mechanisms and Hydrogen Abstraction Pathways
This compound is instrumental in unraveling the mechanisms of radical reactions, particularly those involving hydrogen abstraction. libretexts.org The distinct mass of deuterium allows it to be used as a tracer to follow the fate of specific hydrogen atoms throughout a reaction sequence.
In atmospheric chemistry, understanding the reactions of hydrocarbons with radicals like the hydroxyl radical (OH) is crucial for modeling air quality and climate. copernicus.orgacs.org this compound can be used to study the kinetics and mechanisms of these reactions. For example, by reacting a mixture of ethane and this compound with OH radicals and analyzing the products, scientists can determine the relative rates of H- versus D-abstraction. acs.org This information helps to build more accurate models of atmospheric processes. acs.org
Similarly, in combustion chemistry, ethane is a component of natural gas and a key intermediate in the combustion of larger hydrocarbons. osti.gov The pyrolysis (thermal decomposition) of ethane involves the formation of ethyl radicals. nih.gov Using this compound allows for detailed studies of the elementary steps in these complex reaction networks, such as the relative importance of C-H versus C-D bond cleavage at high temperatures. nist.gov
The isomerization of the ethyl radical, which involves a 1,2-hydrogen shift, is a fundamental process in organic chemistry. capes.gov.br While this is a high-energy process for the ethyl radical itself, studying analogous rearrangements in substituted or deuterated radicals provides mechanistic insights. The pyrolysis of 1,1,1-trideuterioethane can lead to the formation of the CH2D-CD2• radical, and subsequent analysis of the products can reveal information about the propensity for deuterium or hydrogen migration. capes.gov.br These studies are critical for understanding the potential energy surfaces of radical species and the barriers to intramolecular hydrogen (or deuterium) atom transfer. purdue.edu
Deuterium Tracing in Atmospheric and Combustion Processes
Reaction Kinetics and Rate Constant Determination for Deuterated Systems
Determining accurate rate constants is fundamental to chemical kinetics. physicsandmathstutor.com For reactions involving this compound, experimental techniques are used to measure the rate of reaction, from which the rate constant (k) can be derived. physicsandmathstutor.com
Studies on the gas-phase reactions of OH radicals with various deuterated ethanes, including this compound, have provided detailed kinetic data. copernicus.org For example, the rate constants for H-atom abstraction from the -CH3 group and D-atom abstraction from the -CD3 group can be determined separately. This allows for a precise quantification of the kinetic isotope effect as a function of temperature. copernicus.org
An experimental study on the reaction of OH with ethane and fully deuterated ethane (C2D6) provided evidence that the deuterated kinetic isotope effect (DKIE) approaches a value of 1.4 at high temperatures. researchgate.net The table below presents Arrhenius parameters for the reaction of OH radicals with ethane-d3, which can be used to calculate the rate constant at different temperatures. copernicus.org The Arrhenius equation is given by k = A * exp(-Ea / RT), where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature. A more general form is k = C * T^n * exp(-D / T). copernicus.org
| Reactant | Temperature Range (K) | A (10^-12 cm³/molecule·s) | n | B (K) | Reference |
| CH3CD3 + OH | 294-878 | 0.11 | 2.5 | 133 | copernicus.org |
Such kinetic data are essential for validating theoretical models of reaction dynamics and for inclusion in large-scale chemical models used in atmospheric and combustion science. osti.govresearchgate.net The use of deuterated compounds like this compound in these studies provides a more rigorous test of theoretical predictions than is possible with non-deuterated reactants alone. researchgate.net
Catalytic Hydrogenation and H-D Exchange Mechanisms on Surfaces
The use of isotopically labeled molecules is a powerful tool for elucidating the complex mechanisms of surface-catalyzed reactions. This compound (CH₃CD₃), with its specific deuterium placement, serves as an invaluable probe in kinetic and mechanistic investigations of catalytic hydrogenation and hydrogen-deuterium (H-D) exchange on various metal surfaces. The presence of deuterium allows researchers to track reaction pathways and understand the dynamics of bond breaking and formation, primarily through the analysis of the kinetic isotope effect (KIE) and the distribution of deuterated products.
Heterogeneous catalytic reactions on metal surfaces typically involve a sequence of elementary steps: adsorption of reactants, activation of the adsorbed species, surface reaction, and finally, desorption of the products. unizin.org In the context of ethane, these processes involve the activation of C-H and C-D bonds.
Detailed Research Findings
H-D Exchange on Platinum Surfaces:
Studies on platinum (Pt) single-crystal surfaces and supported Pt catalysts have provided significant insights into the H-D exchange mechanism for ethane. The reaction of ethane with deuterium (D₂) over Pt(111) surfaces has been investigated under atmospheric pressures and temperatures ranging from 475 to 625 K. osti.gov It is observed that H-D exchange in ethane occurs at considerably lower temperatures than those required for hydrogenolysis (C-C bond cleavage). berkeley.edu For instance, on Pt films, H/D exchange has been shown to occur around 430 K. berkeley.edu
The rate of deuterium exchange on Pt(111) has been found to be significantly higher than the rate of hydrogenolysis. berkeley.edu When ethylene (B1197577) is reacted with deuterium over platinum catalysts, the resulting ethane product shows a distribution of deuterium atoms. escholarship.org Typically, the distribution peaks at one or two deuterium atoms per ethane molecule (d₁- and d₂-ethane), though products up to d₆-ethane are also formed. escholarship.org This distribution suggests a stepwise mechanism where ethylene adsorbs on the surface, and then sequentially adds H (or D) atoms. The exchange of deuterium with the hydrogen atoms of the ethylene molecule can occur before the final hydrogenation step is complete. escholarship.org The process involves the reversible formation of an ethyl radical intermediate on the surface, which allows for multiple exchange events before the final product desorbs.
Mechanisms on Rhodium Clusters:
The regioselectivity of alkane dehydrogenation has been explored by reacting mass-selected rhodium (Rh) clusters with this compound. researchgate.net These studies help to differentiate between competing reaction mechanisms, such as 1,1- and 1,2-elimination pathways for dihydrogen. researchgate.net The analysis of the eliminated H₂, HD, and D₂ provides direct evidence of which C-H (or C-D) bonds are broken. For larger rhodium clusters, it has been observed that hydrogen scrambling (the exchange of H and D atoms within the molecule before elimination) is often faster than the elimination of hydrogen, leading to a statistical distribution of H₂, HD, and D₂. researchgate.net However, for smaller or specific cluster sizes, selectivity is observed, revealing the intrinsic mechanistic preferences of the catalyst. researchgate.net
The reaction of Rh⁺ with this compound shows that ethane dehydrogenation can proceed through both a 1,1-elimination (both hydrogen atoms from the same carbon) and a 1,2-elimination (hydrogen atoms from different carbons) mechanism. researchgate.net The specific labeling in this compound is crucial here. For example, a pure 1,2-elimination would exclusively produce HD. Conversely, a 1,1-elimination would produce H₂ from the -CH₃ group and D₂ from the -CD₃ group. The observation of all three products (H₂, HD, D₂) indicates that multiple pathways are active and that intramolecular H-D scrambling can occur. researchgate.net
Data Tables
The following tables summarize key findings from studies using deuterated ethane to investigate catalytic mechanisms.
Table 1: Product Distribution in the Reaction of Ethylene with Deuterium on a Pt(111) Surface
This table illustrates a typical distribution of deuterated ethane isotopologues, which helps in understanding the extent of H-D exchange during the hydrogenation process.
| Deuterated Ethane Product | Relative Abundance |
| Ethane-d1 | High |
| Ethane-d2 | High |
| Ethane-d3 | Moderate |
| Ethane-d4 | Low |
| Ethane-d5 | Low |
| Ethane-d6 | Low |
| Note: This represents a qualitative distribution as reported in studies like those on supported platinum catalysts. escholarship.org The exact distribution can vary with reaction conditions such as temperature and pressure. escholarship.org |
Table 2: Kinetic Parameters for Ethane Reactions on Platinum Catalysts
This table provides an overview of the kinetic parameters that differentiate the H-D exchange and hydrogenolysis reactions.
| Reaction | Catalyst | Temperature Range (K) | Apparent Activation Energy (kcal/mol) | Key Finding |
| H/D Exchange | Pt films | ~430 | 22 | Exchange occurs at lower temperatures than hydrogenolysis. berkeley.edu |
| Hydrogenolysis | Pt(111) | 550 | - | Exchange rate is 3 orders of magnitude higher than hydrogenolysis. berkeley.edu |
| Hydrogenolysis | Pt/SBA-15 | 613-653 | - | Smaller particles show higher specific activity for C-C bond breaking. berkeley.edu |
Table 3: Observed Products from the Reaction of Rhodium Clusters with this compound
This table shows the types of dihydrogen molecules eliminated, which provides insight into the dehydrogenation mechanism.
| Reactant | Catalyst | Observed Eliminated Products | Inferred Mechanism(s) |
| This compound | Rhodium Clusters (Rhₙ⁺) | H₂, HD, D₂ | 1,1-elimination, 1,2-elimination, and hydrogen scrambling. researchgate.net |
| The relative ratios of H₂, HD, and D₂ vary depending on the cluster size and reaction conditions, indicating a change in the dominant mechanism. |
Environmental and Atmospheric Chemistry of Ethane 1,1,1 D3
Isotopic Fractionation during Environmental Transport and Transformation
Isotopic fractionation refers to the change in the isotopic ratio of a compound due to different rates of reaction for its various isotopologues. wikipedia.org During the atmospheric degradation of Ethane-1,1,1-d3, a significant kinetic isotope effect (KIE) occurs. The C-H bonds in the molecule are weaker and more reactive than the C-D bonds. scielo.br As a result, reaction with •OH radicals will preferentially occur at the undeuterated methyl group (-CH₃).
This preferential reaction enriches the remaining atmospheric population of this compound in deuterium (B1214612) relative to hydrogen over time. The magnitude of this fractionation is dependent on temperature and the specific reaction pathway. researchgate.net The study of such fractionation patterns in the atmosphere can provide valuable information about the sources, transport, and sink processes of ethane (B1197151) and other volatile organic compounds. lyellcollection.org For instance, the analysis of the stable carbon isotope composition of chlorinated ethanes has been used to apportion sources of contamination in groundwater. nih.gov Similarly, hydrogen isotope fractionation in methane (B114726) has been used to understand its atmospheric oxidation. ucar.edu
Role of Deuterated Ethane in Atmospheric Tracer Studies and Source Apportionment
Deuterated compounds like this compound serve as valuable tracers in atmospheric science. mdpi.com By intentionally releasing a known quantity of a deuterated compound, scientists can track its movement and dispersion in the atmosphere, providing insights into air mass transport and mixing processes. The distinct mass of the deuterated molecule allows it to be distinguished from the naturally occurring, non-deuterated counterpart using techniques like mass spectrometry.
In the context of source apportionment, the isotopic composition of atmospheric compounds can help identify their origins. pnas.orgcopernicus.org Different sources of ethane (e.g., fossil fuels, biomass burning) can have distinct isotopic signatures (both carbon and hydrogen). acs.org By measuring the isotopic ratios of ethane in an air sample, researchers can infer the relative contributions of different sources to the total concentration. While this is more commonly done with stable carbon isotopes (¹³C/¹²C), the principles apply to hydrogen isotopes (D/H) as well. nih.govacs.org The use of deuterated standards like this compound is crucial for the calibration of analytical instruments used in these studies. Furthermore, understanding the kinetic isotope effects associated with the atmospheric removal of deuterated ethanes is essential for accurately interpreting the isotopic data collected for source apportionment. researchgate.netyorku.ca
Advanced Analytical Methodologies for Detection and Quantification of Ethane 1,1,1 D3
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis in Complex Matrices
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile organic compounds (VOCs), including deuterated hydrocarbons like Ethane-1,1,1-d3, in complex matrices. jeol.comthermofisher.com This powerful combination leverages the superior separation capability of gas chromatography with the sensitive and specific detection provided by mass spectrometry. jeol.com
In a typical GC-MS analysis, the sample is first introduced into the gas chromatograph, where it is vaporized. The volatile components are then separated as they pass through a capillary column. The choice of the column is critical; for instance, an alumina (B75360) column deactivated with sodium sulfate (B86663) has been successfully used to separate deuterated methane (B114726) and ethane (B1197151) impurities from deuterated ethylene (B1197577). francis-press.com Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). jeol.com
For trace analysis, techniques such as purge-and-trap or headspace analysis are often employed to extract and concentrate volatile analytes from solid or liquid samples, thereby enhancing sensitivity. thermofisher.comcdc.govepa.gov The use of deuterated compounds as internal standards is a common practice in GC-MS to ensure accurate quantification, as they behave almost identically to their non-deuterated counterparts during extraction and analysis but can be distinguished by their mass. nih.govacs.org However, it has been observed that analytes can sometimes exhibit a higher mass response than their equimolar deuterated analogs, which needs to be considered for precise quantification. researchgate.net
The sensitivity of GC-MS can be further improved by operating the mass spectrometer in selected ion monitoring (SIM) mode. jeol.comepa.gov In this mode, the instrument is set to detect only a few specific ions corresponding to the target analyte, which significantly increases the signal-to-noise ratio and allows for lower detection limits compared to full-scan mode. jeol.comcdc.govepa.gov For instance, methods have been developed to detect 1,1-dichloroethane (B41102) at nanogram per liter levels in human blood using a dynamic headspace analyzer coupled with GC-MS. cdc.gov
| Parameter | Description | Relevance to this compound Analysis |
| Instrumentation | Gas Chromatograph coupled with a Mass Spectrometer (e.g., Quadrupole, Triple Quadrupole) | Essential for separating this compound from other volatile compounds and providing mass-based detection. |
| Sample Preparation | Purge-and-trap, Headspace analysis, Solid-phase microextraction (SPME) | Crucial for extracting and concentrating this compound from complex matrices like water, soil, or biological fluids, thereby improving detection limits. thermofisher.comcdc.govepa.gov |
| GC Column | Alumina (deactivated), Fused silica (B1680970) capillary columns | The choice of column is vital for achieving good chromatographic separation of this compound from potential interferences. francis-press.comnih.gov |
| Ionization Mode | Electron Ionization (EI), Positive Chemical Ionization (PCI) | EI is a standard, robust ionization method, while PCI can offer higher sensitivity and less fragmentation for certain compounds. nih.gov |
| MS Detection Mode | Full Scan, Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) for MS/MS | SIM and MRM modes significantly enhance sensitivity and selectivity for trace-level quantification of this compound. jeol.comthermofisher.comepa.gov |
High-Resolution Mass Spectrometry (HRMS) for Precise Isotopic Abundance Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the isotopic abundance of compounds, including this compound. savemyexams.com Unlike unit-resolution mass spectrometers, HRMS instruments can measure the mass-to-charge ratio of ions with very high accuracy, typically to four or more decimal places. savemyexams.com This capability allows for the unambiguous determination of the elemental formula of a molecule by distinguishing between ions with the same nominal mass but different exact masses. savemyexams.comnih.gov
The precise mass measurement provided by HRMS is crucial for confirming the presence and quantifying the enrichment of deuterium (B1214612) in this compound. The exact mass of deuterium (²H) is 2.01410 u, while that of two protium (B1232500) (¹H) atoms is 2.01566 u. msu.edu HRMS can easily resolve this mass difference, enabling accurate determination of the number of deuterium atoms in a molecule.
The quality of relative isotopic abundance (RIA) measurements is highly dependent on the signal-to-noise ratio (SNR), with accuracy increasing at higher SNR. nih.gov Techniques such as Fourier-transform ion cyclotron resonance (FT-ICR) and Orbitrap mass spectrometry are at the forefront of HRMS, offering exceptional mass resolution and accuracy. nih.gov While increasing the resolution on some instruments can sometimes lower sensitivity, the gains in confidence for compound identification are significant. nih.gov It has been demonstrated that RIA measurements can substantially improve automated peak annotation in metabolomics, increasing the number of single empirical formula assignments by more than threefold compared to using accurate mass alone. nih.gov
| Feature | Low-Resolution MS | High-Resolution MS | Relevance to this compound |
| Mass Accuracy | Unit mass resolution (e.g., 1 Da) | High accuracy (e.g., < 5 ppm) | HRMS can differentiate between this compound and other isobaric interferences, ensuring accurate identification. savemyexams.comnih.gov |
| Resolving Power | Lower | Higher | High resolving power is necessary to separate the isotopic peaks of this compound from those of other closely related species. |
| Isotopic Abundance | Provides nominal mass isotopic pattern | Provides precise relative isotopic abundance (RIA) | HRMS allows for the accurate measurement of the degree of deuteration in a sample. nih.gov |
| Formula Determination | Limited | Enables elemental formula determination | The exact mass measurement from HRMS confirms the molecular formula C₂H₃D₃. savemyexams.com |
Development of Specific Detection Techniques for Deuterated Hydrocarbons in Environmental Contexts
The detection of deuterated hydrocarbons in environmental samples is critical for various applications, such as tracing pollutant sources, understanding environmental fate and transport processes, and monitoring the efficacy of remediation efforts. nih.govenviro.wiki Deuterated compounds, including this compound, serve as excellent tracers because their background concentrations in the environment are negligible.
Isotope dilution mass spectrometry (IDMS) is a powerful technique that utilizes deuterated compounds as internal standards for the accurate quantification of environmental contaminants. nih.gov For example, deuterium-labeled polycyclic aromatic hydrocarbons (D-PAHs) are used for the quantification of PAHs in environmental samples by GC-MS. nih.gov Similarly, deuterated analogs are employed as internal standards in the analysis of volatile organic compounds in various environmental matrices. epa.gov
Compound-specific isotope analysis (CSIA) is another advanced technique used to measure the stable isotope ratios of individual compounds within complex environmental mixtures. enviro.wiki This method can provide valuable information about the source and transformation processes of contaminants. enviro.wikiwhoi.edu While primarily focused on natural isotopic variations (e.g., ¹³C/¹²C), the principles of CSIA are directly applicable to the analysis of artificially enriched deuterated compounds.
The development of analytical methods for deuterated hydrocarbons often involves overcoming challenges related to sample matrix effects and achieving the required sensitivity. For instance, in the analysis of dissolved gases in groundwater, headspace analysis is a common technique where an inert gas is used to create a headspace in the sample vial, and the equilibrated headspace is then analyzed. clu-in.org This method is used for monitoring natural attenuation parameters, including methane, ethane, and ethene. clu-in.org
| Technique/Application | Description | Environmental Relevance of Deuterated Hydrocarbons |
| Isotope Dilution Mass Spectrometry (IDMS) | A known amount of an isotopically labeled standard (e.g., this compound) is added to a sample. The ratio of the analyte to the standard is measured by MS, allowing for accurate quantification by correcting for losses during sample preparation and analysis. | Widely used for the accurate measurement of pollutants in water, soil, and air. nih.gov |
| Compound-Specific Isotope Analysis (CSIA) | Measures the isotopic composition of individual compounds in a mixture. | Can be used to track the movement and degradation of deuterated tracers like this compound in the environment to understand contaminant pathways. enviro.wikiwhoi.edu |
| Tracer Studies | Deuterated compounds are intentionally released into an environmental system to study physical, chemical, or biological processes. | This compound can be used as a tracer for gas transport in the subsurface or to study atmospheric dispersion. |
| Method Development for Environmental Matrices | Tailoring analytical methods (e.g., GC-MS) to specific environmental samples like groundwater, soil, or atmospheric aerosols. | Ensures reliable and sensitive detection of deuterated hydrocarbons amidst complex environmental interferences. clu-in.orgnih.gov |
Future Directions and Emerging Research Avenues
Integration of Ethane-1,1,1-d3 in Novel Material Science and Physical Chemistry Investigations
The strategic incorporation of deuterium (B1214612) into organic molecules, a process known as deuteration, is a burgeoning area in material science. This compound, as a deuterated derivative of a fundamental hydrocarbon, is a valuable tool in this field. Deuterated compounds, including those derived from ethane (B1197151), are utilized in the production of deuterated polymers. These polymers have specialized applications, such as in neutron scattering experiments, which are employed to study the morphology and dynamics of polymer chains. ontosight.ai The substitution of hydrogen with deuterium can also enhance the stability of organic compounds used in applications like organic light-emitting diodes (OLEDs). zeochem.com
In the realm of physical chemistry, the photolysis of this compound has been a subject of study to understand the pressure effects on photochemical reactions. acs.org Such research provides fundamental insights into reaction mechanisms and the behavior of excited molecules. Future work could further explore the use of this compound in studying reaction dynamics and energy transfer processes at a molecular level. The distinct vibrational frequencies of C-D bonds compared to C-H bonds make it a sensitive probe for investigating intermolecular interactions and the structure of materials. unam.mx
Advancements in Spectroscopic Techniques for Enhanced Isotopic Analysis
The analysis of deuterated compounds like this compound relies heavily on spectroscopic methods. The replacement of hydrogen with the heavier deuterium isotope leads to notable shifts in vibrational frequencies, a phenomenon readily detectable by infrared (IR) spectroscopy. ajchem-a.comajchem-a.com This "redshift" provides a clear spectral signature for deuterated molecules. ajchem-a.com
Emerging and refined spectroscopic techniques promise to enhance the precision and scope of isotopic analysis. High-resolution spectroscopic measurements have already provided precise rotational constants and Coriolis coupling constants for this compound, offering deep insights into its molecular parameters and vibrational coupling mechanisms.
Future advancements are likely to focus on:
Laser-based spectroscopy: Techniques like cavity ring-down spectroscopy (CRDS) are being developed for high-precision isotopic ratio measurements of organic compounds. nih.gov Further development of such technologies could enable more sensitive and rapid analysis of this compound and other deuterated molecules.
Multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS): This high-end technique allows for isotopic composition measurements with exceptional precision, which can be applied to trace the origin and processing of materials containing deuterated compounds. ai-analysis.com
Time-resolved spectroscopy: Studying the effect of deuterium isotopes on ultrafast processes, such as internal conversion in molecules, is now possible with techniques like extreme ultraviolet time-resolved photoelectron spectroscopy. acs.org These methods can elucidate the role of hydrogen and deuterium motion in chemical reactions.
The following table provides a comparison of vibrational frequencies for a non-deuterated and a deuterated organic molecule, illustrating the effect of isotopic substitution that is central to spectroscopic analysis. libretexts.org
| Type of Vibration | Nondeuterated (frequency, cm⁻¹) | Deuterated (frequency, cm⁻¹) |
| C-C stretch | 1626 | 1599 |
| C-C stretch | 1581 | 1560 |
| C-H bend – benzenoid ring | 1192 | 876 |
| C-H bend – quinoid ring | 1166 | 856 |
| N-H bend | 1515 | 1085 |
Refinements in Computational Models for Predicting Deuterium Effects with Higher Accuracy
Computational chemistry plays a crucial role in understanding and predicting the effects of isotopic substitution. ajchem-a.com Quantum chemical methods are employed to optimize the molecular geometries of deuterated species and to calculate their spectroscopic properties, such as dipole moments, vibrational frequencies, and rotational constants. ajchem-a.com
Future research in this area will focus on refining these computational models to achieve even higher accuracy in predicting deuterium effects. Key areas for advancement include:
Improved theoretical frameworks: Developing more sophisticated theoretical models to account for the subtle electronic and vibrational effects of deuterium substitution is an ongoing effort. This includes going beyond the Born-Oppenheimer approximation in certain cases. aip.org
Advanced computational methods: The use of high-level quantum chemical calculations, such as the coupled-cluster with singles, doubles, and perturbative triples [CCSD(T)] method, combined with large basis sets, has been shown to accurately reproduce experimental values for semi-rigid molecules. nasa.gov Continued development and application of such methods will be vital.
Modeling kinetic isotope effects (KIEs): The kinetic isotope effect, where reactions involving C-D bonds occur at different rates than those with C-H bonds, is a powerful tool for studying reaction mechanisms. unam.mxlibretexts.org Advanced computational models are being developed to predict KIEs more accurately by considering the contributions of all relevant species in a reaction mechanism, not just the rate-determining step. acs.orgresearchgate.netosti.gov This involves calculating the degree of rate control (DRC) for each species. acs.orgresearchgate.netosti.gov
Path integral simulations: Combined path integral and free-energy perturbation simulation methods are being used to investigate deuterium isotope effects on acid-base equilibria, providing a deeper understanding of solvent isotope effects. nih.gov
The table below presents data from a computational study on the effect of deuteration on the internal energy of ethane, highlighting the kind of detailed analysis that advanced computational models can provide. researchgate.net
| Temperature (K) | Ethane Internal Energy (kcal/mol) | Deuterated Ethane Internal Energy (kcal/mol) |
| 200 | ~1.5 | ~1.2 |
| 300 | ~2.0 | ~1.8 |
| 400 | ~2.5 | ~2.4 |
| 500 | ~3.0 | ~2.9 |
| 600 | ~3.5 | ~3.4 |
By integrating these advanced computational approaches with experimental data, researchers can gain a more comprehensive and accurate understanding of the behavior of this compound and other deuterated molecules.
Q & A
Q. What are the primary synthetic routes for Ethane-1,1,1-d3, and how can isotopic purity be optimized?
this compound is typically synthesized via hydrogen-deuterium exchange using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions. Isotopic purity (>98%) is achieved through repeated distillation or chromatography, with verification via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm deuterium incorporation . For example, the CRC Handbook lists its molecular formula (C₂H₃D₃) and highlights the importance of monitoring isotopic ratios during synthesis .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- Mass Spectrometry (MS): Identifies isotopic patterns and confirms molecular weight (e.g., NIST data for electron ionization spectra) .
- Infrared (IR) Spectroscopy: Detects C-D stretching vibrations (~2200 cm⁻¹), distinct from C-H modes .
- Gas Chromatography (GC): Separates deuterated isomers, coupled with MS for quantification .
Q. How does isotopic substitution (H→D) in this compound influence its physicochemical properties?
Deuterium substitution increases molecular mass and alters bond vibrational frequencies, affecting boiling/melting points and reaction kinetics. Thermochemical data from NIST (e.g., condensed phase enthalpy) highlight these differences, which are critical for designing experiments involving isotopic effects .
Q. What are the primary applications of this compound in mechanistic studies?
It serves as a tracer in kinetic isotope effect (KIE) studies, particularly in C-H activation reactions. For example, deuterated ethane can elucidate hydrogen transfer mechanisms in catalytic systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data involving this compound?
Discrepancies may arise from incomplete deuteration or side reactions. Mitigation strategies include:
- Cross-Validation: Compare results across multiple techniques (e.g., GC-MS, NMR).
- Error Analysis: Quantify uncertainties in isotopic purity and reaction conditions using frameworks outlined in analytical guidelines .
- Computational Modeling: Validate experimental kinetics with density functional theory (DFT) calculations .
Q. What experimental designs are optimal for studying kinetic isotope effects (KIE) in this compound reactions?
- Competitive Experiments: React deuterated and protiated ethane simultaneously under identical conditions, using MS to track isotopic ratios .
- Temperature-Dependent Studies: Measure rate constants at varying temperatures to distinguish primary/secondary KIEs .
- In Situ Spectroscopy: Monitor intermediates via time-resolved IR or Raman spectroscopy .
Q. How do trace impurities in this compound affect catalytic studies, and how can they be minimized?
Non-deuterated contaminants (e.g., C₂H₆) can skew KIE measurements. Purification steps include:
- Cryogenic Trapping: Isolate deuterated species based on boiling point differences.
- Isotopic Enrichment: Use preparative GC or selective adsorption techniques .
Q. What computational approaches validate experimental thermochemical data for this compound?
- DFT Calculations: Compare computed vibrational frequencies (e.g., C-D stretches) with experimental IR spectra .
- Thermodynamic Databases: Cross-reference NIST thermochemistry tables (e.g., enthalpy of formation) to assess model accuracy .
Methodological Considerations
Q. How should large datasets from isotopic studies be analyzed and presented?
Q. What strategies address challenges in detecting low-concentration deuterated intermediates?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
